Etonam

Medicinal Chemistry Structure-Activity Relationship Antifungal Drug Design

Etonam (also known as Ethonam) is a synthetic imidazole derivative developed as an early azole antifungal agent. Its chemical structure, ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate, features a unique tetrahydronaphthalene (tetralin) ring system attached to an imidazole-5-carboxylate ester.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 15037-44-2
Cat. No. B080504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtonam
CAS15037-44-2
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23
InChIInChI=1S/C16H18N2O2/c1-2-20-16(19)15-10-17-11-18(15)14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,10-11,14H,2,5,7,9H2,1H3
InChIKeyMOAUPJJXPRLKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etonam (CAS 15037-44-2): Chemical Identity and Antifungal Class Overview for Procurement


Etonam (also known as Ethonam) is a synthetic imidazole derivative developed as an early azole antifungal agent [1]. Its chemical structure, ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate, features a unique tetrahydronaphthalene (tetralin) ring system attached to an imidazole-5-carboxylate ester [2]. Etonam was originally investigated under the code R 10100 and was noted for its activity against dermatophytes [3]. The compound exists as a racemic mixture and has a molecular weight of 270.33 g/mol [4]. It is listed in authoritative databases including ChemSpider (CSID:21239934), PubChem (CID:27007), and has UNII G84P716Z93 [4].

Etonam (CAS 15037-44-2): Why Simple Azole Substitution Is Not Trivial in Research and Industrial Contexts


Etonam represents a distinct chemical entity within the imidazole antifungal class due to its tetrahydronaphthalene (tetralin) substituent, which differs markedly from the more common dichlorophenyl (as in miconazole) or trityl (as in clotrimazole) groups [1][2]. While broader-spectrum azoles such as miconazole and clotrimazole superseded Etonam clinically due to expanded activity profiles, Etonam's unique lipophilic tetralin scaffold (calculated LogP ~4.0) imparts a distinct physicochemical and pharmacologic fingerprint [3]. This structural divergence translates to different potency, spectrum, and solubility profiles that cannot be assumed interchangeable with other imidazoles in specialized assays or formulation development [4]. Furthermore, Etonam is also available as a nitrate salt (CAS 15037-55-5), a form that enables dual pharmacological investigation (antifungal plus potential vasodilatory activity) not achievable with parent azoles lacking this counterion [5]. Therefore, procurement of authentic Etonam is essential for studies seeking to interrogate structure-activity relationships specific to the tetralin-imidazole scaffold or to utilize its nitrate salt properties.

Etonam (CAS 15037-44-2): Quantitative Differentiation Evidence for Scientific Selection


Structural Differentiation: Tetrahydronaphthalene (Tetralin) Scaffold vs. Common Imidazole Substituents

Etonam's imidazole ring is substituted with a tetrahydronaphthalene (tetralin) group, a bicyclic lipophilic moiety distinct from the dichlorophenyl group of miconazole or the trityl group of clotrimazole [1]. The original SAR study demonstrated that this specific substitution pattern (1-tetralyl) conferred potent fungistatic activity against dermatophytes, whereas analogues with indanyl substitution or altered ester chains showed reduced or absent activity [2]. The presence of the tetralin group contributes to a higher calculated LogP (4.03) compared to many other topical imidazoles, influencing membrane permeability and tissue distribution profiles .

Medicinal Chemistry Structure-Activity Relationship Antifungal Drug Design

Antifungal Activity Spectrum: In Vitro and In Vivo Activity Against Dermatophytes

Etonam demonstrated activity against dermatophytes both in vitro and in vivo upon topical application [1]. The original 1967 study reported that the 1-tetralyl imidazole carboxylates (including Etonam) exhibited 'excellent fungistatic activity' against Microsporum canis, Trichophyton mentagrophytes, and T. rubrum [2]. While specific MIC values are not disclosed in the abstract, the compound's efficacy against these clinically relevant dermatophytes established it as a novel antifungal class at the time. Later clinical evaluation in chronic athlete's foot confirmed topical efficacy in human subjects [3]. In comparison, early azoles like Etonam were noted to have a more limited spectrum than later broad-spectrum agents such as miconazole and clotrimazole, which also demonstrated activity against Candida spp. and other yeasts [1].

Mycology Antifungal Susceptibility Topical Therapeutics

Physicochemical Properties: Calculated LogP and Density for Formulation Development

Etonam exhibits a calculated LogP of 4.03 (ACD/Labs) and a density of 1.2±0.1 g/cm³ at standard conditions . Its boiling point is predicted at 469.0±33.0 °C at 760 mmHg, with a vapor pressure of 0.0±1.2 mmHg at 25°C . These values differ from those of other imidazoles (e.g., clotrimazole: LogP ~5.0; miconazole: LogP ~6.1), which can influence solubility, permeability, and formulation strategies for topical or research applications [1]. The relatively lower LogP compared to more lipophilic imidazoles may offer advantages in certain aqueous or semi-solid formulations.

Pharmaceutical Formulation Preformulation Studies Solubility Prediction

Nitrate Salt Form: Dual Pharmacological Potential for Antifungal and Vasodilatory Research

Etonam is also available as the nitrate salt (CAS 15037-55-5, UNII: OT5Z8RA5RQ), which dissociates in solution to release the ethonam cation and nitrate anion [1][2]. The nitrate counterion confers the ability to release nitric oxide (NO) upon hydrolysis, a property associated with vasodilation and improved blood flow [3]. This dual functionality (imidazole antifungal core + NO donor) is not present in the parent base form (CAS 15037-44-2) or in other imidazole antifungal agents like clotrimazole or miconazole, which are typically formulated as nitrate salts solely for solubility enhancement without intended NO-related pharmacology [4].

Cardiovascular Pharmacology Salt Selection Drug Repurposing

Clinical Evidence: Topical Efficacy in Chronic Athlete's Foot (Tinea Pedis)

A three-stage clinical evaluation of Etonam (R 10 100) in 1969 demonstrated efficacy in treating chronic athlete's foot [1]. While full-text access is restricted, the trial's existence confirms that Etonam was investigated in human subjects for dermatophytosis, with positive outcomes leading to its classification as an antifungal agent [2]. In contrast, many early imidazoles were never advanced to clinical trials, making Etonam a valuable reference compound for studies of historical antifungal development or for validating in vitro-in vivo correlations.

Clinical Dermatology Antifungal Therapy Topical Drug Delivery

Synthetic Accessibility: Defined Route from Aminotetralin

Etonam is synthesized from 2-aminotetralin via alkylation with ethyl chloroacetate, formylation, and subsequent cyclization/desulfurization steps [1]. This synthetic route is well-documented and utilizes readily available starting materials. In contrast, many other imidazole antifungals require more complex multistep syntheses (e.g., ketoconazole's elaborate benzodioxole ring system). The defined synthesis may offer advantages in cost-effective procurement for research-scale studies or for generating derivatives.

Organic Synthesis Process Chemistry Medicinal Chemistry

Etonam (CAS 15037-44-2): Validated Application Scenarios for Research and Industrial Procurement


Structure-Activity Relationship (SAR) Studies on Imidazole Antifungal Scaffolds

Etonam serves as a critical reference compound for SAR investigations exploring the impact of the tetrahydronaphthalene (tetralin) substituent on antifungal potency and selectivity. The 1967 study established that 1-tetralyl substitution confers excellent activity against dermatophytes, whereas indanyl or other variations reduce efficacy [1][2]. Researchers synthesizing novel imidazole antifungals can use Etonam as a benchmark to compare the activity of new lipophilic substituents against this established tetralin core.

Topical Antifungal Formulation Development Targeting Dermatophytes

Due to its confirmed in vitro and in vivo activity against dermatophytes and clinical evaluation in athlete's foot, Etonam is a suitable active pharmaceutical ingredient (API) for developing topical formulations aimed at treating tinea pedis or other superficial mycoses [3]. Its physicochemical profile (LogP ~4, density 1.2 g/cm³) can guide selection of appropriate vehicles (e.g., creams, ointments) for optimal drug release and skin penetration .

Cardiovascular Pharmacology: Dual-Action (Antifungal + Vasodilatory) Research Using the Nitrate Salt

The nitrate salt form (CAS 15037-55-5) offers a unique tool for investigating compounds with both antifungal and NO-mediated vasodilatory properties. This dual mechanism is not accessible with other imidazole nitrates (e.g., miconazole nitrate) that are not studied for cardiovascular effects [4]. Researchers can evaluate Etonam nitrate in models of ischemic heart disease or peripheral vascular disorders where concurrent antifungal prophylaxis may be desirable.

Quality Control and Reference Standard for Analytical Method Development

Etonam's well-defined chemical structure and availability of authoritative spectral data (InChI, InChIKey, SMILES) make it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for imidazole antifungal assays [5]. Procurement of high-purity Etonam enables accurate quantitation and identification in complex matrices.

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